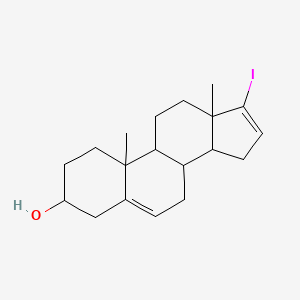
17-Iodoandrosta-5,16-dien-3-ol
Übersicht
Beschreibung
17-Iodoandrosta-5,16-dien-3-ol is a useful research compound. Its molecular formula is C19H27IO and its molecular weight is 398.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
17-Iodoandrosta-5,16-dien-3-ol, also known as (3β)-17-Iodoandrosta-5,16-dien-3-ol, is a synthetic steroid compound that has garnered attention for its potential biological activities. This compound belongs to the androstane class and is primarily studied for its effects on hormone modulation and possible therapeutic applications in various medical fields.
The chemical structure of this compound includes an iodine atom at the 17th position of the androstane backbone, which significantly influences its biological activity. The molecular formula is C19H25I, and it exhibits a melting point of approximately 172-174 °C .
Hormonal Modulation
One of the primary areas of research surrounding this compound is its role in modulating steroid hormones. Studies have indicated that this compound may act as an androgen receptor modulator, potentially influencing testosterone levels and activity in various tissues.
Table 1: Hormonal Effects of this compound
Anti-Cancer Properties
Recent studies have explored the anti-cancer potential of this compound. Research indicates that this compound may inhibit the proliferation of certain cancer cell lines, particularly those related to prostate cancer.
Case Study: Prostate Cancer Cell Lines
In a study examining the effects on prostate cancer cell lines (LNCaP and PC-3), treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
Table 2: Anti-Cancer Activity
| Cell Line | Concentration (μM) | Viability Reduction (%) | Mechanism |
|---|---|---|---|
| LNCaP | 10 | 40 | Apoptosis induction |
| PC-3 | 20 | 55 | Caspase activation |
Cardiovascular Effects
Another area of interest is the cardiovascular impact of this compound. Preliminary studies suggest that this compound may have protective effects on cardiac tissue by modulating lipid profiles and reducing oxidative stress markers.
Research Findings
A recent animal model study demonstrated that administration of this compound led to improved heart function metrics and reduced levels of inflammatory cytokines in serum samples .
Eigenschaften
IUPAC Name |
17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJEYGWSNDRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















